Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate
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Overview
Description
Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate is a synthetic organic compound. It is a complex azo dye, characterized by multiple diazenyl groups (-N=N-) and sulfonate groups (-SO3Na). This compound is known for its vibrant color and is used in various industrial applications, including textiles, inks, and biological staining.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate involves multiple steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with phenolic compounds to form azo dyes.
Sulfonation: The resulting azo dye is sulfonated using sulfuric acid to introduce sulfonate groups, enhancing its solubility in water.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained. The process involves:
Batch Processing: Each step of the synthesis is carried out in separate batches to ensure high purity and yield.
Continuous Processing: For large-scale production, continuous processing methods are employed, where reactants are continuously fed into the reactor, and products are continuously removed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and diazenyl groups.
Reduction: Reduction of the diazenyl groups can lead to the formation of aromatic amines.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Aromatic amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
- **Synthetic Chemistry
Analytical Chemistry: Used as a reagent for the detection of metal ions.
Properties
Molecular Formula |
C28H16N8Na2O14S2 |
---|---|
Molecular Weight |
798.6 g/mol |
IUPAC Name |
disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H18N8O14S2.2Na/c37-21-7-5-16(36(43)44)11-19(21)31-33-25-22(38)8-6-18(27(25)39)30-32-20-12-17(51(45,46)47)9-13-10-23(52(48,49)50)26(28(40)24(13)20)34-29-14-1-3-15(4-2-14)35(41)42;;/h1-12,37-40H,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
InChI Key |
OJFUEILETDLNQK-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=C(C(=C(C=C4)O)N=NC5=C(C=CC(=C5)[N+](=O)[O-])O)O)O)[N+](=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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